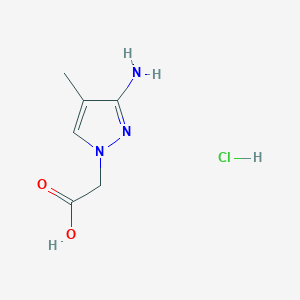
5-Bromo-2-methylpyridin-4-ol
Descripción general
Descripción
Synthesis Analysis
The efficient synthesis of 5-Bromo-2-methylpyridin-4-ol involves palladium-catalyzed Suzuki cross-coupling reactions. Specifically, it can be synthesized by coupling 5-bromo-2-methylpyridin-3-amine (1) with N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) using arylboronic acids .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Novel Derivatives
- Suzuki Cross-Coupling Reaction : 5-Bromo-2-methylpyridin-4-ol plays a pivotal role in the palladium-catalyzed Suzuki cross-coupling reaction. This method synthesizes various novel pyridine derivatives, offering moderate to good yield. These derivatives, investigated through Density Functional Theory (DFT), show potential as chiral dopants for liquid crystals, along with diverse biological activities including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Radiosensitizing Agents and DNA Interaction
- Bromopyridone Nucleotide Analogues : 5-Bromo-2-methylpyridin-4-ol derivatives, specifically BrdU (5-Bromo-2'-deoxyuridine), have been explored as radiosensitizing agents. These compounds can be incorporated into DNA by polymerases, forming interstrand cross-links under anoxic conditions, enhancing the efficacy of ionizing radiation in tumor treatment (Rudra et al., 2015).
Antibacterial Properties
- Schiff Base Compounds : Derivatives of 5-Bromo-2-methylpyridin-4-ol, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, exhibit significant antibacterial properties. These compounds, analyzed through crystal structure and IR spectra, show promising antibacterial activities against various strains (Wang et al., 2008).
Applications in Stem Cell Research
- Neural Stem Cell Differentiation : Bromodeoxyuridine (BrdU), a derivative of 5-Bromo-2-methylpyridin-4-ol, is used in stem cell research. Exposure to BrdU results in the loss of stem cell markers and induces glial differentiation in neural stem cells, highlighting its potential in studying cell differentiation and DNA replication (Schneider & d’Adda di Fagagna, 2012).
Chemical Synthesis and Reactions
- Reactivity in Chemical Synthesis : Studies on the reactivity of 5-Bromo-2-methylpyridin-4-ol in various chemical reactions have been conducted, exploring its role in synthesizing diverse chemical compounds. These reactions include the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines and the formation of various chemical bonds (Peterson & Tolman, 1977).
Antiviral Properties
- Antiviral Activity : Some derivatives of 5-Bromo-2-methylpyridin-4-ol have been studied for their potential antiviral properties, specifically against retroviruses such as HIV. These studies focus on the synthesis and biological evaluation of these compounds, revealing their potential in antiviral therapy (Hocková et al., 2003).
Metal Complexes and Coordination Chemistry
- Synthesis of Metal Complexes : Research includes the synthesis and characterization of metal complexes involving 5-Bromo-2-methylpyridin-4-ol derivatives. These studies explore the electrochemical properties and potential applications in coordination chemistry (Schwab et al., 2002).
Molecular Docking and Theoretical Studies
- Molecular Docking and DFT Studies : The compound's interactions with various biological targets have been investigated through molecular docking and Density Functional Theory (DFT). These studies provide insights into its potential biological activities and interactions at the molecular level (Premkumar et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQXWJDCQRQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



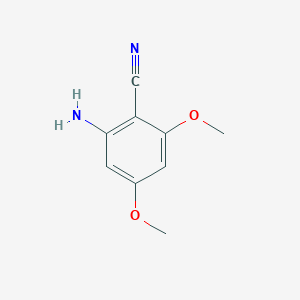

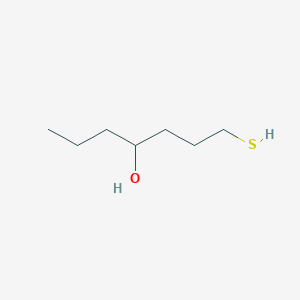
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)



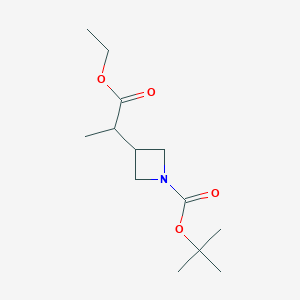
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
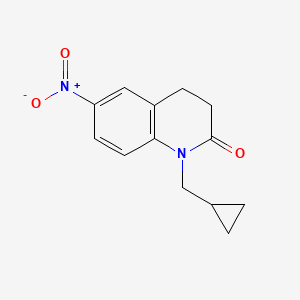

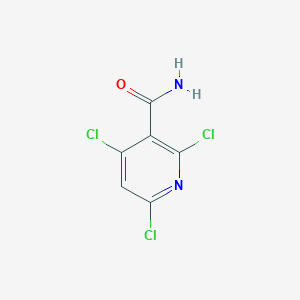
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
